molecular formula C7H11N3O B3352815 Propyl 1H-imidazole-1-carboximidate CAS No. 510710-97-1

Propyl 1H-imidazole-1-carboximidate

Cat. No.: B3352815
CAS No.: 510710-97-1
M. Wt: 153.18 g/mol
InChI Key: RHPJXLGDEBBTAL-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole is a chemical compound with the molecular formula C6H10N2 . It’s a clear liquid that can range in color from colorless to yellow .


Molecular Structure Analysis

The molecular weight of 1-Propyl-1H-imidazole is 110.16 . The InChI code for this compound is IYVYLVCVXXCYRI-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “Propyl 1H-imidazole-1-carboximidate” are not available, imidazoles in general are known to undergo a variety of addition reactions .


Physical and Chemical Properties Analysis

1-Propyl-1H-imidazole has a boiling point of 94°C/11mmHg (lit.), a density of 0.95±0.1 g/cm3 (Predicted), and a refractive index of 1.4810-1.4850 .

Safety and Hazards

While specific safety and hazard information for “Propyl 1H-imidazole-1-carboximidate” is not available, it’s important to avoid dust formation, breathing mist, gas or vapors when handling similar compounds .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name

propyl imidazole-1-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-11-7(8)10-4-3-9-6-10/h3-4,6,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPJXLGDEBBTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=N)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476136
Record name Propyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510710-97-1
Record name Propyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propyl 1H-imidazole-1-carboximidate
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Propyl 1H-imidazole-1-carboximidate
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Propyl 1H-imidazole-1-carboximidate
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Reactant of Route 6
Propyl 1H-imidazole-1-carboximidate

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